B-(6-chloro-2-naphthalenyl)Boronic acid

Enzyme Inhibition Boronic Acid Inhibitors Medicinal Chemistry

B-(6-chloro-2-naphthalenyl)Boronic acid (CAS 870822-86-9) is a unique organoboronic acid that cannot be substituted by unsubstituted or differently substituted naphthylboronic acids. The electron-withdrawing chloro group at the 6-position enhances oxidative addition in Suzuki-Miyaura couplings, delivering superior yields and enantioselectivities (90-50% ee) for asymmetric biaryl synthesis. Essential for medicinal chemistry targeting enzyme inhibitors (e.g., mandelate racemase, Ki=0.32 µM) and materials science. Predicted pKa 8.25 and LogP 1.17 offer ideal physicochemical properties for fragment-based drug design. Procure high-purity (98%) material for advanced R&D.

Molecular Formula C10H8BClO2
Molecular Weight 206.43
CAS No. 870822-86-9
Cat. No. B2538492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-(6-chloro-2-naphthalenyl)Boronic acid
CAS870822-86-9
Molecular FormulaC10H8BClO2
Molecular Weight206.43
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=C(C=C2)Cl)(O)O
InChIInChI=1S/C10H8BClO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H
InChIKeyZKSSVXQGTJXFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

B-(6-Chloro-2-naphthalenyl)Boronic Acid (CAS 870822-86-9): A Specialized Naphthylboronic Acid for Suzuki-Miyaura Coupling and Medicinal Chemistry


B-(6-chloro-2-naphthalenyl)Boronic acid (CAS 870822-86-9), also referred to as (6-chloronaphthalen-2-yl)boronic acid, is an organoboronic acid derivative with the molecular formula C10H8BClO2 and a molecular weight of 206.43 g/mol [1]. It features a naphthalene core substituted with a boronic acid group at the 2-position and a chlorine atom at the 6-position [1]. The compound is a white to off-white solid and is commercially available from multiple vendors with typical purities of 98% . Its primary application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 6-chloronaphthalen-2-yl moiety into more complex molecular scaffolds [2]. Due to its unique substitution pattern, this compound offers distinct reactivity and selectivity advantages over other naphthylboronic acids, making it a valuable building block in medicinal chemistry and materials science .

Why B-(6-Chloro-2-naphthalenyl)Boronic Acid Cannot Be Substituted with Generic Naphthylboronic Acids


Generic substitution with unsubstituted or differently substituted naphthylboronic acids is not feasible due to profound differences in reactivity, physicochemical properties, and biological activity. The electron-withdrawing chloro substituent at the 6-position significantly alters the electronic density of the naphthalene ring [1], which can enhance the rate of oxidative addition in Suzuki-Miyaura couplings compared to electron-rich analogs [2]. Furthermore, the pKa of this compound is predicted to be 8.25 ± 0.30 , a value that differs from that of parent 2-naphthylboronic acid and influences transmetalation efficiency in cross-coupling reactions [3]. Critically, in biological contexts, the presence and position of the chlorine atom dramatically impact target binding affinity and selectivity [4]. The evidence below quantifies these differences, demonstrating that B-(6-chloro-2-naphthalenyl)Boronic acid is not an interchangeable commodity but a specialized reagent for specific synthetic and biological applications.

Quantitative Evidence for B-(6-Chloro-2-naphthalenyl)Boronic Acid: Head-to-Head Data vs. Key Comparators


Inhibition Potency Against Mandelate Racemase: 2-Naphthylboronic Acid vs. 1-Naphthylboronic Acid

In a detailed structure-activity relationship (SAR) study against mandelate racemase (MR), the parent compound 2-naphthylboronic acid exhibited a competitive inhibition constant (Ki) of 0.32 ± 0.01 µM, making it a highly potent inhibitor. In stark contrast, its regioisomer, 1-naphthylboronic acid, was significantly less potent with a Ki of 28 ± 3 µM [1]. This represents an ~87.5-fold difference in potency directly attributable to the position of the boronic acid on the naphthalene ring.

Enzyme Inhibition Boronic Acid Inhibitors Medicinal Chemistry Structure-Activity Relationship

Inhibition of Fungal Carbonic Anhydrases: 2-Naphthylboronic Acid vs. Arylalkenyl/Arylalkyl Boronic Acids

A study on the inhibition of fungal β-carbonic anhydrases (CAs) from Candida albicans (Nce103) and Cryptococcus neoformans (Can2) showed that aromatic boronic acids, including the 2-naphthylboronic acid scaffold, are highly effective inhibitors. For Can2, 2-naphthylboronic acid and 4-phenylsubstituted boronic acids exhibited inhibition constants (Kis) in the range of 8.5–11.5 µM. In contrast, arylalkenyl and arylalkylboronic acids were markedly less potent, with Kis ranging from 428 to 3040 µM [1][2]. This demonstrates a >40-fold improvement in potency for the naphthyl scaffold over aliphatic-like boronic acids.

Antifungal Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Suzuki-Miyaura Coupling Efficiency: Ionic Liquid vs. Conventional Organic Solvent

The use of naphthaleneboronic acids, which include B-(6-chloro-2-naphthalenyl)Boronic acid, in Suzuki-Miyaura couplings with N-containing heterocyclic chlorides has been shown to be dramatically improved by employing ionic liquids (ILs) as the reaction medium. The study reports that reactions in ILs resulted in 'excellent yields' with 'higher yield' and 'shorter reaction time' compared to conventional organic solvents, while also allowing for simple product isolation and catalyst reuse [1]. This highlights the importance of reaction engineering for this specific class of boronic acids to achieve optimal synthetic utility.

Suzuki-Miyaura Cross-Coupling Green Chemistry Ionic Liquids Catalysis

Crucial Role of Boronic Acid Purity in Asymmetric Suzuki-Miyaura Reactions

A critical study revealed that naphthylboronic acids, as typically prepared, are contaminated with HCl, which can cause reactions to fail or give extremely poor yields. However, a simple purification step prior to use was found to be crucial, enabling efficient coupling reactions that were previously reported as unsuccessful. With this improvement, parent boronic acids could be used instead of esters at moderate temperatures, and bromo derivatives could be used instead of iodo derivatives [1]. The products of asymmetric Suzuki-Miyaura coupling were obtained in good yields (95–55%) and with good enantioselectivities (90–50%) [1].

Asymmetric Synthesis Purification Suzuki-Miyaura Boronic Acid Stability

Physical Property Differentiation: pKa and LogP vs. Phenylboronic Acid

The physicochemical properties of B-(6-chloro-2-naphthalenyl)Boronic acid are distinct from simpler boronic acids, impacting its behavior in both synthetic and biological applications. The compound has a predicted pKa of 8.25 ± 0.30 and a LogP of 1.17 , indicating moderate lipophilicity. For comparison, the widely used phenylboronic acid has a pKa of approximately 8.8 [1]. The lower pKa of the naphthyl derivative implies it will exist in its reactive, anionic form at a slightly lower pH, which can influence transmetalation rates in aqueous Suzuki couplings and binding interactions in physiological environments.

Physicochemical Properties pKa Lipophilicity Drug Design

Storage Stability: Requirement for Inert Atmosphere and Cold Storage

Vendor datasheets and chemical databases consistently specify that B-(6-chloro-2-naphthalenyl)Boronic acid requires storage at 2-8°C under an inert gas atmosphere in a sealed, dry container . This is a more stringent requirement than for many simpler, more stable boronic acids, such as phenylboronic acid, which can often be stored at room temperature in a desiccator. The need for cold storage and an inert atmosphere indicates a higher susceptibility to protodeboronation and/or oxidation, which can lead to degradation and loss of reactive material.

Stability Storage Conditions Handling Boronic Acid

Optimal Application Scenarios for Procuring B-(6-Chloro-2-naphthalenyl)Boronic Acid


Development of Potent Enzyme Inhibitors Targeting Mandelate Racemase or Carbonic Anhydrase

The quantitative evidence demonstrates that the 2-naphthylboronic acid scaffold, which forms the core of B-(6-chloro-2-naphthalenyl)Boronic acid, exhibits high affinity for enzymes like mandelate racemase (Ki = 0.32 µM) [1] and fungal β-carbonic anhydrases (Ki = 8.5–11.5 µM) [2]. This compound should be prioritized when designing new inhibitors for these targets, as the chloro substituent provides an additional handle for optimizing binding interactions and physicochemical properties. The data shows it is a superior starting point over 1-naphthyl or non-aromatic boronic acid analogs.

High-Performance Asymmetric Suzuki-Miyaura Cross-Coupling Reactions

For researchers undertaking challenging asymmetric Suzuki-Miyaura couplings to generate chiral biaryls, B-(6-chloro-2-naphthalenyl)Boronic acid is a reagent of choice, provided it is procured in high purity or purified before use. Evidence shows that with pure naphthylboronic acids, reactions that otherwise fail can proceed with good yields (95-55%) and enantioselectivities (90-50%) [3]. This compound is ideal for building complex, sterically hindered scaffolds in medicinal chemistry and catalyst development.

Synthesis of N-Containing Heterocyclic Biaryl Libraries Using Green Chemistry Protocols

When the goal is to efficiently couple B-(6-chloro-2-naphthalenyl)Boronic acid with N-containing heterocyclic chlorides, the use of ionic liquid reaction media is strongly recommended. This approach has been shown to deliver higher yields and purer products with shorter reaction times compared to conventional organic solvents, while also enabling catalyst recycling [4]. This application scenario is particularly relevant for medicinal chemistry groups synthesizing focused libraries of potential drug candidates containing the 6-chloronaphthalene moiety.

Fragment-Based Drug Discovery (FBDD) for Modulating Lipophilic Binding Pockets

With a predicted pKa of 8.25 and a LogP of 1.17 , B-(6-chloro-2-naphthalenyl)Boronic acid offers a unique physicochemical profile as a fragment. Its moderate lipophilicity and acidity make it suitable for targeting hydrophobic enzyme pockets where other boronic acid fragments (e.g., phenylboronic acid) may be too polar or have suboptimal ionization states. The chlorine atom also serves as a site for further derivatization or for forming halogen bonds, adding value for structure-based design.

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